molecular formula C13H17N3O B2605752 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile CAS No. 2202367-39-1

3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile

Cat. No.: B2605752
CAS No.: 2202367-39-1
M. Wt: 231.299
InChI Key: VFKPJOUYBRBMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile is an organic compound with the molecular formula C13H17N3O. It features a pyridine ring substituted with a nitrile group and an azetidine moiety linked via an ether bond. The tert-butyl group attached to the azetidine ring provides steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Coupling with Pyridine Derivative: The final step involves coupling the azetidine derivative with a pyridine-4-carbonitrile precursor using etherification reactions, often facilitated by catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-Methylazetidin-3-yl)oxy]pyridine-4-carbonitrile: Similar structure but with a methyl group instead of a tert-butyl group.

    3-[(1-Ethylazetidin-3-yl)oxy]pyridine-4-carbonitrile: Features an ethyl group in place of the tert-butyl group.

    3-[(1-Propylazetidin-3-yl)oxy]pyridine-4-carbonitrile: Contains a propyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile provides unique steric and electronic properties, influencing its reactivity, stability, and interactions with biological targets. This makes it distinct from similar compounds with smaller alkyl groups.

Properties

IUPAC Name

3-(1-tert-butylazetidin-3-yl)oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-7-15-5-4-10(12)6-14/h4-5,7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKPJOUYBRBMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.